molecular formula C15H12I3NO4 B12952765 (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl](113C)propanoic acid

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl](113C)propanoic acid

Cat. No.: B12952765
M. Wt: 651.97 g/mol
InChI Key: AUYYCJSJGJYCDS-XXOGGYJESA-N
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Description

(2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid typically involves multiple steps, including the iodination of phenolic compounds and the formation of amino acids. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenoxy compounds. These products can be further utilized in various applications, including pharmaceuticals and chemical research.

Scientific Research Applications

(2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid has numerous scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thyroxine: A hormone with a similar iodine-containing structure.

    Triiodothyronine: Another iodine-rich hormone with comparable biological activity.

Uniqueness

(2S)-2-amino-3-4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylpropanoic acid is unique due to its specific arrangement of iodine atoms and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H12I3NO4

Molecular Weight

651.97 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl](113C)propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i15+1

InChI Key

AUYYCJSJGJYCDS-XXOGGYJESA-N

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H]([13C](=O)O)N)I)I)O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Origin of Product

United States

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